![molecular formula C7H2ClN3S2 B2791059 5-Chloro[1,3]thiazolo[5',4':4,5]thieno[3,2-d]pyrimidine CAS No. 145383-62-6](/img/structure/B2791059.png)
5-Chloro[1,3]thiazolo[5',4':4,5]thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro[1,3]thiazolo[5',4':4,5]thieno[3,2-d]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound has a unique structure that makes it an attractive candidate for the development of new drugs and materials.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 5-Chloro[1,3]thiazolo[5',4':4,5]thieno[3,2-d]pyrimidine involves the condensation of 2-aminothiophenol with 2-chloro-3-formylquinoline followed by cyclization with thiourea. The resulting intermediate is then reacted with 2-chloro-4,5-dimethylthiazole to form the final product.
Starting Materials
2-aminothiophenol, 2-chloro-3-formylquinoline, thiourea, 2-chloro-4,5-dimethylthiazole
Reaction
Step 1: Condensation of 2-aminothiophenol with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate to form an intermediate., Step 2: Cyclization of the intermediate with thiourea in the presence of a catalyst such as zinc chloride to form a thiazole intermediate., Step 3: Reaction of the thiazole intermediate with 2-chloro-4,5-dimethylthiazole in the presence of a base such as sodium hydride to form the final product, 5-Chloro[1,3]thiazolo[5',4':4,5]thieno[3,2-d]pyrimidine.
Mecanismo De Acción
The exact mechanism of action of 5-Chloro[1,3]thiazolo[5',4':4,5]thieno[3,2-d]pyrimidine is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-Chloro[1,3]thiazolo[5',4':4,5]thieno[3,2-d]pyrimidine can induce changes in the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and DNA damage response. Additionally, this compound has been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Chloro[1,3]thiazolo[5',4':4,5]thieno[3,2-d]pyrimidine is its potent anticancer activity against various types of cancer cells. Additionally, this compound exhibits low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. However, the limitations of this compound include its low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on 5-Chloro[1,3]thiazolo[5',4':4,5]thieno[3,2-d]pyrimidine. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as materials science. Finally, the development of new drug delivery systems for this compound could also be an area of future research.
Aplicaciones Científicas De Investigación
5-Chloro[1,3]thiazolo[5',4':4,5]thieno[3,2-d]pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has also been found to exhibit antibacterial and antifungal activity.
Propiedades
IUPAC Name |
9-chloro-3,7-dithia-5,10,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3S2/c8-6-4-3(9-1-10-6)5-7(13-4)11-2-12-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASZSVYGPZFBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)SC3=C2SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro[1,3]thiazolo[5',4':4,5]thieno[3,2-d]pyrimidine | |
CAS RN |
145383-62-6 |
Source


|
| Record name | 9-chloro-3,7-dithia-5,10,12-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),4,8,10-pentaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

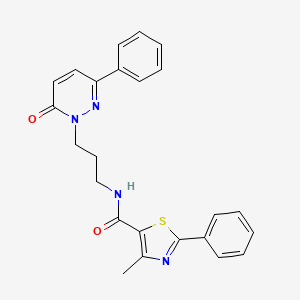
![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)
![N-(2-hydroxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2790981.png)
![N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2790983.png)
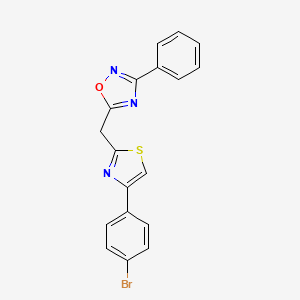
![{1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2790988.png)
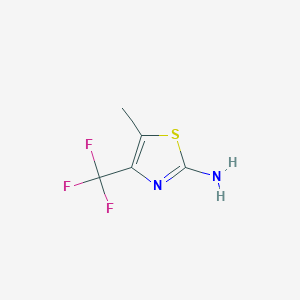
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2790990.png)
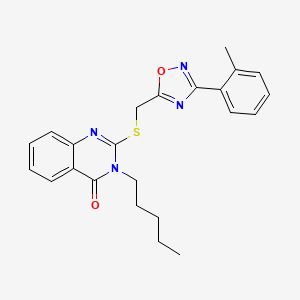

![5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2790996.png)
![Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2790997.png)
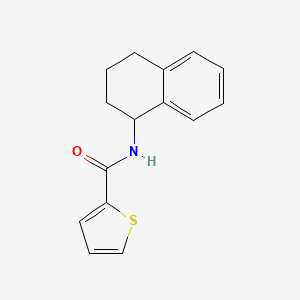
![N-[2-(1-Oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2790999.png)